molecular formula C16H12N2O2S2 B5823345 N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B5823345
M. Wt: 328.4 g/mol
InChI Key: ICJHKBYQTSPGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide, also known as MITC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. MITC belongs to the thiazole family and is known for its unique chemical structure, which has made it an attractive target for drug discovery.

Mechanism of Action

The mechanism of action of N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide is still not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzyme activity and the induction of apoptosis. N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide. One area of interest is the development of N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanisms underlying N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide's neuroprotective properties, which could lead to the development of new therapies for neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide and to optimize its pharmacological profile for use in various therapeutic applications.
In conclusion, N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide is a synthetic compound that has shown promise for use in various scientific research applications. Its unique chemical structure and wide range of biological activities make it an attractive target for drug discovery and further investigation. As research on N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide continues, it is likely that new and exciting applications for this compound will be discovered.

Synthesis Methods

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide can be synthesized through a multistep process that involves the reaction of 2-aminothiophene with 2-bromo-6-methoxyindanone to form the intermediate compound. The intermediate compound is then subjected to a series of reactions, including cyclization and amidation, to yield the final product.

Scientific Research Applications

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide has also been shown to exhibit potent inhibitory effects on various enzymes, including tyrosinase and acetylcholinesterase.

properties

IUPAC Name

N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c1-20-10-4-5-11-9(7-10)8-13-14(11)17-16(22-13)18-15(19)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJHKBYQTSPGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2)SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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